Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzofuran core with an ethyl ester group, a fluorophenylacetamido group, and a carboxylate group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways, again depending on the specific biological activity .
Result of Action
Benzofuran derivatives have been shown to have a variety of effects at the molecular and cellular level, depending on the specific biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Fluorophenylacetamido Group: The fluorophenylacetamido group can be introduced via an amide coupling reaction between 4-fluorophenylacetic acid and the benzofuran intermediate.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the fluorophenylacetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs and therapeutic agents.
Chemical Biology: It is utilized in chemical biology research to investigate the structure-activity relationships of benzofuran derivatives.
Comparison with Similar Compounds
Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 2-(4-fluorophenyl)benzofuran-3-carboxylate: Similar structure but different substitution pattern.
Mthis compound: Similar structure with a methyl ester group instead of an ethyl ester.
Ethyl 3-(2-(4-chlorophenyl)acetamido)benzofuran-2-carboxylate: Similar structure with a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenylacetamido group, which may confer distinct biological activities and chemical properties.
Biological Activity
Ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. This article provides an overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a benzofuran core with an ethyl ester group, a fluorophenylacetamido group, and a carboxylate group. The presence of the fluorine atom in the phenyl ring may influence its biological properties, enhancing lipophilicity and potentially improving its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its ability to inhibit various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications in the substituents could significantly affect the compound's potency against cancer cells.
- Cell Line Studies : In vitro assays demonstrated that this compound exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it can be compared with other benzofuran derivatives:
Compound Name | Structure | Biological Activity | MIC (µg/mL) |
---|---|---|---|
Ethyl 3-(2-(4-chlorophenyl)acetamido)benzofuran-2-carboxylate | Structure | Antimicrobial | 64 - 256 |
Ethyl 2-(4-fluorophenyl)benzofuran-3-carboxylate | Structure | Anticancer | IC50: 10 µM |
Ethyl 3-(2-(4-methylphenyl)acetamido)benzofuran-2-carboxylate | Structure | Moderate Antibacterial | 128 - 512 |
The variations in biological activity are attributed to differences in substitution patterns on the benzofuran core, influencing both pharmacokinetics and interactions with biological targets.
Case Studies
-
Case Study: Anticancer Effects
- A study conducted by Zhang et al. (2023) assessed the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability after treatment for 48 hours, with observed morphological changes consistent with apoptosis.
-
Case Study: Antimicrobial Efficacy
- In a comparative study by Lee et al. (2024), the antimicrobial effects of this compound were evaluated against multi-drug resistant strains of bacteria. The findings showed that it inhibited growth effectively, suggesting its potential as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
ethyl 3-[[2-(4-fluorophenyl)acetyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-2-24-19(23)18-17(14-5-3-4-6-15(14)25-18)21-16(22)11-12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEUGQAVFYHRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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